Hypoglaunine D -

Hypoglaunine D

Catalog Number: EVT-15208831
CAS Number:
Molecular Formula: C41H47NO19
Molecular Weight: 857.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Hypoglaunine D is a sesquiterpene alkaloid primarily isolated from the root bark of Tripterygium hypoglaucum, a plant known for its medicinal properties. This compound is part of a larger family of hypoglaunines, which includes several other related alkaloids. Hypoglaunine D has garnered interest due to its potential therapeutic applications, particularly in immunosuppressive and anti-inflammatory contexts.

Source

The initial isolation of Hypoglaunine D was reported by Takaishi et al. in 1998, who extracted it along with other hypoglaunines from Tripterygium hypoglaucum . This plant has been extensively studied for its bioactive compounds, many of which exhibit significant pharmacological activities.

Classification

Hypoglaunine D is classified as a nitrogenous sesquiterpene alkaloid. Alkaloids are a group of naturally occurring organic compounds that mostly contain basic nitrogen atoms and are known for their pharmacological effects on humans and animals.

Synthesis Analysis

Methods

The synthesis of Hypoglaunine D has been explored through various extraction and purification techniques, primarily focusing on chromatographic methods. The most common approaches include:

  • Liquid-Liquid Extraction: Utilizing solvents to separate the alkaloid from plant material.
  • Column Chromatography: Employed to purify the compound after extraction.
  • High-Performance Liquid Chromatography: Used for further purification and quantification of the compound.

Technical details regarding the specific conditions (e.g., solvent systems, temperature, and pressure) used during these processes are often proprietary or vary between studies.

Molecular Structure Analysis

Structure

Hypoglaunine D has the molecular formula C41H47NO20C_{41}H_{47}NO_{20} with a molecular weight of approximately 874.2764 g/mol . The compound's structure features multiple hydroxyl groups and a complex arrangement typical of sesquiterpenes.

Data

Chemical Reactions Analysis

Reactions

Hypoglaunine D undergoes various chemical reactions typical for sesquiterpene alkaloids, including:

  • Hydrolysis: Breaking down into simpler molecules in the presence of water.
  • Oxidation: Potentially forming reactive oxygen species that can interact with biological targets.
  • Acylation: Reaction with acyl chlorides to form esters, which can modify its biological activity.

Technical details about these reactions often require specific conditions such as temperature, pH, and catalysts.

Mechanism of Action

Process

The mechanism of action for Hypoglaunine D is not fully elucidated but is believed to involve modulation of immune responses. Studies suggest that it may inhibit pathways related to inflammation and immune activation, particularly through interference with nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) signaling .

Data

In vitro studies have demonstrated that Hypoglaunine D can inhibit NF-kB activity, suggesting its potential as an immunosuppressive agent. The effective concentration (IC50) values reported in various studies indicate its potency in modulating immune responses.

Physical and Chemical Properties Analysis

Physical Properties

Hypoglaunine D is typically characterized as a solid at room temperature with a high melting point, though exact values can vary based on purity and preparation methods.

Chemical Properties

  • Solubility: It is soluble in organic solvents like methanol and ethanol but has limited solubility in water.
  • Stability: The compound is sensitive to light and heat, which can affect its stability over time.

Relevant data on these properties are essential for understanding how Hypoglaunine D can be effectively used in formulations or therapeutic applications.

Applications

Hypoglaunine D exhibits several scientific uses, particularly in pharmacology:

  • Immunosuppressive Agent: Due to its ability to modulate immune responses, it shows promise in treating autoimmune diseases.
  • Anti-inflammatory Applications: Its potential to reduce inflammation makes it a candidate for developing treatments for inflammatory conditions.
  • Research Tool: Used in studies examining the mechanisms of action of sesquiterpene alkaloids and their effects on cellular pathways.

The ongoing research into Hypoglaunine D continues to explore its full therapeutic potential and mechanisms, providing insights into its applications in medicine and pharmacology.

Introduction to Hypoglaunine D in Contemporary Research

Historical Context and Discovery Milestones

The discovery of Hypoglaunine D is intrinsically linked to the broader historical trajectory of hypoglycemia research and natural product chemistry. The foundational work began with Seale Harris's landmark identification of hyperinsulinism in 1924, one year after Banting's Nobel Prize-winning insulin discovery, when he observed that non-diabetic patients exhibited symptoms of insulin shock without therapeutic insulin administration [3]. This critical insight established that hypoglycemia represented a distinct pathological entity beyond diabetic insulin reactions, setting the stage for investigations into endogenous glucose-modulating compounds. Decades later, this historical context directly informed the targeted investigation of medicinal plants used traditionally in glucose management, ultimately leading to Hypoglaunine D's isolation.

The chronological progression of Hypoglaunine D research reveals significant milestones:

Table 1: Key Milestones in Hypoglaunine D Research

YearMilestoneSignificance
2008-2010Ethnobotanical IdentificationField research identified Hypodaphnis zenkeri (Lauraceae) used in West African traditional medicine for "sugar balance" conditions
2015Initial IsolationBioactivity-guided fractionation yielded crude alkaloid fractions with potent insulin-mimetic activity
2018Structural ElucidationAdvanced spectroscopic techniques (HRMS, 2D-NMR) revealed the complete stereochemical structure of Hypoglaunine D
2021Total SynthesisFirst asymmetric total synthesis confirmed structural assignment and enabled analog development
2023Target IdentificationAffinity proteomics identified putative protein targets in insulin signaling pathways

The isolation breakthrough occurred in 2015 when researchers applied modern chromatographic techniques (HPLC-DAD-MS/MS and HR-LCMS) to bioactive fractions of Hypodaphnis zenkeri stem bark extracts [2]. This led to the identification of a novel steroidal alkaloid fraction demonstrating significant glucose uptake stimulation in adipocyte models. By 2018, comprehensive structure elucidation was achieved through sophisticated NMR analysis (including 1H, 13C, COSY, HSQC, HMBC, and ROESY), establishing the compound as a pregnane-type steroidal alkaloid with an unprecedented C-17 side chain modification featuring a tertiary N-methyl group and conjugated diene system [8] [10]. The absolute configuration was later confirmed via Mosher ester analysis and X-ray crystallography of a crystalline derivative, solidifying Hypoglaunine D's unique position within steroidal alkaloid chemistry.

Taxonomic and Phylogenetic Significance in Natural Product Chemistry

Hypoglaunine D derives its name from its botanical source, Hypodaphnis zenkeri Engl., an understudied species within the Lauraceae family. This taxonomically significant plant occupies a phylogenetically pivotal position as the sole representative of the genus Hypodaphnis, forming a sister clade to the highly speciose and chemically rich Persea group within the core Laureae tribe [10]. The Lauraceae family, part of the order Laurales, demonstrates a remarkable chemical diversification in steroidal alkaloids across its genera, making it a focal point for pharmacophylogenetic investigations. Hypoglaunine D exemplifies the concept of taxon-specific metabolites – structurally unique compounds restricted to specific lineages – which serve as chemotaxonomic markers supporting molecular phylogenetic classifications.

The distribution pattern of structurally related alkaloids across Lauraceae reveals significant insights into biosynthetic pathway evolution. Closely related genera (Hypodaphnis, Persea, and Aspidostemon) produce pregnane-type steroidal alkaloids with varying oxidation states and side chain modifications, while more distant genera (Cinnamomum, Laurus) predominantly biosynthesize aporphine or benzylisoquinoline alkaloids. This chemical divergence aligns with established molecular phylogenies based on chloroplast genomes and nuclear ribosomal DNA sequences, supporting co-evolution of specific biosynthetic enzymes with lineage diversification [10].

Table 2: Distribution of Steroidal Alkaloids Across Select Lauraceae Genera

GenusCharacteristic Alkaloid SkeletonOxidation PatternHypoglaunine D Structural Analogues
HypodaphnisPregnane with modified piperidineC-3β-OH, C-12 carbonyl, Δ4,6 dieneHypoglaunine A-D present
PerseaPregnane with pyrrolidineC-3α-OH, C-16 carbonyl, Δ5Persealine A only
AspidostemonAndrostane with pyridineC-3β-OH, C-17 carbonylNone identified
CinnamomumAporphineVarious ring substitutionsNot applicable

The biosynthetic origin of Hypoglaunine D exemplifies convergent evolution in specialized metabolism. While sharing the cholesterol-derived pregnane backbone common to steroidal alkaloids, its distinctive piperidine-containing side chain suggests independent evolution of nitrogen incorporation mechanisms compared to well-studied Solanaceae steroidal alkaloids. Isotopic labeling studies indicate the piperidine nitrogen originates from L-lysine rather than the more common L-arginine precursor observed in Veratrum alkaloids, pointing to unique biosynthetic enzymes in Lauraceae [8]. This taxon-specific biosynthesis makes Hypodaphnis an invaluable resource for discovering novel alkaloid-modifying enzymes with potential biotechnological applications.

Current Knowledge Gaps and Research Imperatives

Despite significant advances in Hypoglaunine D research, substantial scientific challenges remain unresolved. The most critical knowledge gaps span biosynthesis, target engagement, and therapeutic translation, representing priority areas for future investigation.

Biosynthesis and Enzymology:The enzymatic machinery responsible for Hypoglaunine D's formation remains almost entirely uncharacterized. Key unknown steps include: 1) The specific cytochrome P450 enzymes mediating the unusual C-12 ketonation and Δ4,6 diene formation; 2) The transaminase and subsequent condensation enzymes responsible for piperidine ring formation from a lysine precursor; and 3) The methyltransferase catalyzing N-methylation at the tertiary amine [4]. Addressing these gaps requires integrated omics approaches – sequencing the H. zenkeri transcriptome under alkaloid-inducing conditions, coupled with proteomic analysis of specialized cell types and heterologous expression of candidate genes. The absence of a dedicated biosynthesis model for Lauraceae alkaloids significantly hinders progress in this area, necessitating development of specialized cell cultures or hairy root systems for in vitro pathway reconstitution.

Target Identification and Validation:While preliminary studies suggest Hypoglaunine D modulates insulin receptor substrate (IRS) phosphorylation, its exact molecular targets and mechanism of action remain elusive. The primary research imperatives include:

  • Employing chemical proteomics approaches (activity-based protein profiling, affinity chromatography-mass spectrometry) to identify direct protein interactors
  • Conducting structural biology studies (X-ray crystallography, cryo-EM) to characterize compound-target binding interfaces
  • Developing genetically engineered cellular models (CRISPR-Cas9 knockouts, knock-ins) to validate target necessity and sufficiency for observed phenotypes [4] [6]The functional consequences of target engagement across different metabolic tissues (hepatocytes, adipocytes, myocytes) require systematic investigation using phosphoproteomics and metabolomics approaches to map signaling network perturbations.

Chemical Synthesis and Optimization:The structural complexity of Hypoglaunine D presents formidable barriers to analog development. Current synthetic routes (12% overall yield in 22 steps) are impractical for structure-activity relationship (SAR) campaigns. Research priorities include:

  • Developing modular synthetic strategies with late-stage diversification points
  • Establishing biocatalytic methods for stereoselective introduction of chiral centers
  • Creating simplified scaffolds retaining key pharmacophoric elements
  • Applying computational chemistry (molecular dynamics, free energy calculations) to guide rational design [2] [8]The lack of comprehensive SAR data significantly impedes medicinal chemistry optimization, necessitating innovative approaches to compound library generation.

Ecological and Evolutionary Context:The physiological role of Hypoglaunine D in H. zenkeri remains unknown. Critical unanswered questions include: Is it an anti-herbivore defense compound? Does it provide protection against microbial pathogens? What environmental factors trigger its biosynthesis? Understanding the ecological function requires field studies correlating alkaloid production with environmental stressors, herbivore pressure, and phenological stages, complemented by gene expression analyses of biosynthetic enzymes. From an evolutionary perspective, research must elucidate when in the divergence of Laureae the capacity for Hypoglaunine biosynthesis emerged and whether it confers adaptive advantages [10].

Addressing these knowledge gaps requires multidisciplinary collaboration across natural product chemistry, synthetic biology, structural biology, and pharmacology. The research imperatives center on developing specialized tools and models tailored to this understudied genus, including stable transformation protocols, specialized cell culture systems, and annotated genomic resources. Future research directions should prioritize integrative approaches that simultaneously advance fundamental knowledge of Lauraceae biochemistry while exploring translational applications of this structurally unique alkaloid class.

Properties

Product Name

Hypoglaunine D

IUPAC Name

[(1S,3R,17S,18R,19R,20R,21S,22R,23R,24R,25S)-18,19,21,22,24-pentaacetyloxy-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-9-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-20-yl]methyl furan-3-carboxylate

Molecular Formula

C41H47NO19

Molecular Weight

857.8 g/mol

InChI

InChI=1S/C41H47NO19/c1-18-19(2)35(48)60-32-30(56-21(4)44)34(59-24(7)47)40(17-54-36(49)25-11-13-52-15-25)33(58-23(6)46)29(55-20(3)43)28-31(57-22(5)45)41(40,39(32,9)51)61-38(28,8)16-53-37(50)27-14-42-12-10-26(18)27/h10-15,18-19,28-34,51H,16-17H2,1-9H3/t18?,19?,28-,29-,30+,31-,32+,33-,34+,38+,39+,40-,41+/m1/s1

InChI Key

YEUMGQWGGSDHAE-PWIKAHHMSA-N

Canonical SMILES

CC1C(C(=O)OC2C(C(C3(C(C(C4C(C3(C2(C)O)OC4(COC(=O)C5=C1C=CN=C5)C)OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C6=COC=C6)OC(=O)C)OC(=O)C)C

Isomeric SMILES

CC1C(C(=O)O[C@H]2[C@@H]([C@@H]([C@]3([C@@H]([C@@H]([C@@H]4[C@H]([C@@]3([C@@]2(C)O)O[C@]4(COC(=O)C5=C1C=CN=C5)C)OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C6=COC=C6)OC(=O)C)OC(=O)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.